1-Mercapto-2-propanol (CAS 1068-47-9) is a bifunctional aliphatic compound containing both a primary thiol (-SH) and a secondary hydroxyl (-OH) group. As a highly soluble, low-molecular-weight mercaptoalcohol, it is primarily procured as a specialized chain transfer agent (CTA) in emulsion and photopolymerization, a surface-active precursor for self-assembled monolayers (SAMs) on noble metals, and a highly miscible corrosion inhibitor for mixed-phase industrial fluids [1]. Its secondary alcohol structure provides a distinct steric profile and hydrophilic-hydrophobic balance compared to linear analogs like 2-mercaptoethanol, making it a critical selection for applications requiring precise control over hydrogen bonding, polymer particle morphology, and interfacial packing density[2].
Procurement substitution of 1-mercapto-2-propanol with common linear analogs, such as 2-mercaptoethanol (BME) or 3-mercapto-1-propanol, frequently leads to process failures due to the compound's specific steric and electronic properties. The presence of the methyl group adjacent to the secondary alcohol creates steric hindrance that disrupts extensive hydrogen bonding networks; for example, this chaotropic effect significantly alters water evaporation kinetics at interfaces compared to linear thiols [1]. In emulsion polymerization, generic substitution with highly hydrophilic chain transfer agents like 3-mercaptopropionic acid (3-MPA) results in the formation of small spherical polymer particles, whereas the specific amphiphilic balance of 1-mercapto-2-propanol is required to yield rod-shaped morphologies [2]. Furthermore, in surface functionalization, its structural geometry dictates a specific (2√3×√3) superlattice packing on gold surfaces that cannot be replicated by straight-chain alkanethiols [3].
When utilized as a surface monolayer on plasmonic nanoheaters, the bulkier methyl group of 1-mercapto-2-propanol sterically inhibits bound water molecules from forming multiple hydrogen bonds with neighboring molecules. This chaotropic disruption leads to a significantly faster steam generation rate of 2.70 kg m-2 h-1 kW-1, directly outperforming the linear analog 2-mercaptoethanol, which achieves only 2.46 kg m-2 h-1 kW-1 under identical light irradiation conditions [1].
| Evidence Dimension | Water evaporation rate (steam generation) |
| Target Compound Data | 2.70 kg m-2 h-1 kW-1 |
| Comparator Or Baseline | 2-mercaptoethanol (2.46 kg m-2 h-1 kW-1) |
| Quantified Difference | 9.7% increase in evaporation rate |
| Conditions | Plasmonic nanoheater surface monolayer under standardized light irradiation |
Demonstrates that substituting linear thiols with 1-mercapto-2-propanol directly improves energy efficiency and output in photothermal and interfacial heating systems.
In the synthesis of amphiphilic polymeric stabilizers (e.g., 65 BA/35 MMA), the choice of chain transfer agent (CTA) dictates the final particle morphology. 1-Mercapto-2-propanol provides an optimal hydrophilic-hydrophobic balance, yielding rod-shaped polymer particles. In direct contrast, the use of a highly hydrophilic CTA like 3-mercaptopropionic acid (3-MPA) results in small spherical particles, while highly hydrophobic CTAs like n-dodecyl mercaptan fail to produce rods [1].
| Evidence Dimension | Polymer particle morphology |
| Target Compound Data | Rod-shaped particles |
| Comparator Or Baseline | 3-mercaptopropionic acid (3-MPA) yielding small spheres |
| Quantified Difference | Distinct morphological shift from spheres to rods |
| Conditions | 65 BA/35 MMA amphiphilic polymeric stabilizer synthesis |
Allows formulators to precisely control the structural and rheological properties of emulsion polymers by selecting a CTA with the exact required amphiphilic profile.
1-Mercapto-2-propanol exhibits high solubility in both aqueous and hydrocarbon phases, making it highly effective for mixed-phase fluid systems. In sparged beaker tests using an 80/20 volume ratio brine/hydrocarbon mixture at 160°F with CO2 saturation, a 10 ppm concentration of 1-mercapto-2-propanol achieved 86.0% corrosion inhibition on mild steel. This performance ensures reliable protection in high-shear environments where less miscible mercaptans fail to partition effectively [1].
| Evidence Dimension | Corrosion inhibition efficiency |
| Target Compound Data | 86.0% inhibition |
| Comparator Or Baseline | Uninhibited baseline or standard non-hydroxylated mercaptans |
| Quantified Difference | High efficacy (>85%) in mixed-phase systems |
| Conditions | 80/20 brine/hydrocarbon mixture, 160°F, CO2 saturated, 10 ppm concentration |
Validates the compound as a premium, highly soluble active ingredient for industrial corrosion inhibitor formulations where mixed-phase partitioning is essential.
During the formation of self-assembled monolayers (SAMs) on Au(111), 1-mercapto-2-propanol establishes a pristine striped structure of (2√3×√3) with a precise surface coverage of 0.33. When subjected to N2 flow treatment, this superlattice undergoes a unique, irreversible sequential evolution to (√21×√3) and (√3×√3)R30° structures without altering the 0.33 coverage, a behavior driven by the specific balance of attractive OH hydrogen bonding and repulsive methyl group forces [1].
| Evidence Dimension | SAM surface coverage and structural evolution |
| Target Compound Data | 0.33 coverage with (2√3×√3) to (√21×√3) phase transition |
| Comparator Or Baseline | Standard n-alkanethiols (which typically form dense c(4x2) superlattices) |
| Quantified Difference | Unique, stable structural evolution pathway under N2 |
| Conditions | Au(111) surface under N2 flow, analyzed via STM and cyclic voltammetry |
Critical for the fabrication of electrochemical sensors and nanogap electrodes that require precise spatial arrangement and predictable structural evolution of the monolayer.
1-Mercapto-2-propanol is the right choice as a chain transfer agent (CTA) when synthesizing amphiphilic polymeric stabilizers where particle morphology must be strictly controlled. Its specific hydrophilic-hydrophobic balance reliably induces the formation of rod-shaped polymer particles, a structural feature that cannot be achieved using highly hydrophilic substitutes like 3-mercaptopropionic acid [1].
In advanced photothermal water purification and steam generation systems, this compound serves as an optimal chaotropic surface modifier. Its bulkier methyl group sterically disrupts hydrogen bonding networks at the interface, yielding significantly higher water evaporation rates compared to linear analogs like 2-mercaptoethanol [2].
For industrial fluid management, particularly in high-shear, CO2-saturated brine/hydrocarbon environments, 1-mercapto-2-propanol is procured for its exceptional dual-phase solubility. It provides highly efficient (>85%) corrosion inhibition on iron alloys, outperforming standard non-hydroxylated mercaptans that fail to partition effectively in mixed systems [3].
In surface science and sensor fabrication, it is utilized as a precursor for self-assembled monolayers (SAMs) on gold. It is selected when a precise 0.33 surface coverage and predictable superlattice evolution (e.g., transitioning to a (√21×√3) structure) are required to maintain specific molecular spacing and defect densities[4].
Irritant